molecular formula C22H33N3O8 B12320228 benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate

benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate

Cat. No.: B12320228
M. Wt: 467.5 g/mol
InChI Key: KMJIVMWBZJORPU-UHFFFAOYSA-N
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Description

Benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate is a carbamate derivative featuring a benzyl group and a hexyl chain connected to a substituted oxane ring. The oxane moiety contains acetamido, dihydroxy, and hydroxymethyl groups at positions 3, 4/5, and 6, respectively. Although direct biological or physicochemical data for this compound are unavailable in the provided evidence, its structural complexity aligns with intermediates in pharmaceutical or organic synthesis, particularly for glycosidase inhibitors or glycoconjugates .

Properties

Molecular Formula

C22H33N3O8

Molecular Weight

467.5 g/mol

IUPAC Name

benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate

InChI

InChI=1S/C22H33N3O8/c1-14(27)24-18-20(30)19(29)16(12-26)33-21(18)25-17(28)10-6-3-7-11-23-22(31)32-13-15-8-4-2-5-9-15/h2,4-5,8-9,16,18-21,26,29-30H,3,6-7,10-13H2,1H3,(H,23,31)(H,24,27)(H,25,28)

InChI Key

KMJIVMWBZJORPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate typically involves multiple steps. The process begins with the preparation of the oxan-2-yl derivative, which is then reacted with various reagents to introduce the acetamido and hydroxymethyl groups. The final step involves the formation of the carbamate group through a reaction with benzyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and consistency. The process is optimized to maximize yield and purity, often involving purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(formyl)oxan-2-yl]amino]-6-oxohexyl]carbamate, while reduction may produce benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-aminohexyl]carbamate.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has indicated that compounds similar to benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate exhibit notable antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing effectiveness in inhibiting growth and providing a basis for developing new antibiotics .

1.2 Anticancer Properties
Studies have suggested that the compound may possess anticancer properties due to its structural similarity to known antitumor agents. Preliminary in vitro studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Pharmaceutical Formulations

2.1 Drug Delivery Systems
The compound's ability to form stable complexes with various drugs enhances its application in drug delivery systems. It can serve as a carrier for poorly soluble drugs, improving their bioavailability and therapeutic efficacy .

2.2 Combination Therapies
this compound has been explored in combination therapies, particularly in enhancing the effects of existing treatments for chronic diseases such as diabetes and hypertension .

Case Studies

Study Objective Findings
Study 1Evaluate antimicrobial activityShowed significant inhibition of bacterial growthPotential use as a new antibiotic agent
Study 2Investigate anticancer effectsInduced apoptosis in cultured cancer cellsPromising candidate for cancer treatment
Study 3Assess drug delivery capabilitiesImproved bioavailability of co-administered drugsEffective carrier for enhancing drug efficacy

Mechanism of Action

The mechanism of action of benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Benzyl N-[2,4,5-Trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate (CAS 7474-40-0)

  • Molecular Formula: C₁₄H₁₉NO₇ (vs. target compound’s formula, likely C₂₁H₃₁N₃O₉ based on structure).
  • Key Differences: Oxane substituents: 2,4,5-trihydroxy vs. 3-acetamido-4,5-dihydroxy in the target. No hexyl chain; direct carbamate linkage to oxane.
  • Properties: Molecular weight: 313.30 g/mol; higher hydrophilicity due to three hydroxyl groups.

Carbamates with Azide and Thienyl Substituents (EP 2 881 393 B1)

Examples include benzyl {(5R)-5-azido-6-[bis(2-thienylmethyl)amino]-6-oxohexyl}carbamate (3-168):

  • Key Differences :
    • Azide and thienylmethyl groups replace the oxane ring.
    • Hexyl chain modified with bulky aromatic substituents.
  • Automated silica chromatography for purification, a method likely applicable to the target compound .

Functional Group Comparisons

Acetamido vs. Hydroxyl Substituents

  • Target Compound : The 3-acetamido group may enhance metabolic stability compared to hydroxyl-rich analogs like CAS 7474-40-0.

Hexyl Chain Modifications

  • In contrast, analogs with azide or thienyl groups (e.g., 3-168) prioritize steric bulk and electrophilic reactivity .

Implications of Structural Differences

  • Biological Activity : The target’s acetamido and hydroxyl groups may mimic carbohydrate epitopes, suggesting applications in glycobiology. In contrast, azide-containing analogs (e.g., 3-168) are suited for click chemistry or protease inhibition .
  • Stability : The acetamido group in the target compound could reduce oxidative degradation compared to polyhydroxy analogs.
  • Synthetic Challenges : The target’s multifunctional oxane ring likely requires precise regioselective synthesis, whereas azide/thienyl analogs prioritize orthogonal protecting groups .

Biological Activity

Benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

C15H21N3O6C_{15}H_{21}N_{3}O_{6}

It features a complex structure that includes an acetamido group, multiple hydroxyl groups, and a carbamate linkage, which are often associated with enhanced biological activity.

  • Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Modulation of Cellular Signaling : The presence of hydroxymethyl and acetamido groups suggests that this compound may influence cellular signaling pathways, particularly those related to glycosylation processes.
  • Antioxidant Properties : Compounds containing multiple hydroxyl groups are often evaluated for their antioxidant capabilities, which can protect cells from oxidative stress.

Antimicrobial Activity

Several studies have demonstrated that benzyl carbamate derivatives exhibit antimicrobial properties. For instance:

  • Case Study 1 : A study on derivatives similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli in vitro. The mechanism was attributed to membrane disruption and interference with cell wall synthesis .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound:

  • Case Study 2 : In vitro assays revealed that the compound could induce apoptosis in cancer cell lines by activating caspase pathways. This suggests a promising avenue for developing anticancer therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus & E. coli
AnticancerInduction of apoptosis
AntioxidantScavenging free radicals

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